molecular formula C16H13NO5S3 B8658508 2-{[1-hydroxy-4-(thiophene-2-sulfonamido)naphthalen-2-yl]sulfanyl}acetic acid

2-{[1-hydroxy-4-(thiophene-2-sulfonamido)naphthalen-2-yl]sulfanyl}acetic acid

Cat. No. B8658508
M. Wt: 395.5 g/mol
InChI Key: GVAXUAIZKLJWSB-UHFFFAOYSA-N
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Patent
US08673910B2

Procedure details

5.2.64 2-(1-hydroxy-4-(naphthalene-2-sulfonamido)naphthalen-2-ylthio)propanoic acid (14v) was prepared according to the procedure of procedure B for 10a except using thiolactic acid and (E)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)naphthalene-2-sulfonamide (12f), which afforded the title compound 51.3 mg (58.6%) as an off-white solid, m.p.: 176-178° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([NH:12][S:13]([C:16]2S[CH:18]=[CH:19][CH:20]=2)(=[O:15])=[O:14])=[CH:4][C:3]=1[S:21][CH2:22][C:23]([OH:25])=[O:24].[C:26](O)(=S)C(C)O.Cl[C:33]1[C:42](=O)[C:41]2[C:36](=CC=CC=2)/[C:35](=N/S(C2C=CC3C(=CC=CC=3)C=2)(=O)=O)/[CH:34]=1>>[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([NH:12][S:13]([C:16]2[CH:20]=[CH:19][C:18]3[C:42](=[CH:33][CH:34]=[CH:35][CH:36]=3)[CH:41]=2)(=[O:15])=[O:14])=[CH:4][C:3]=1[S:21][CH:22]([CH3:26])[C:23]([OH:25])=[O:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C2=CC=CC=C12)NS(=O)(=O)C=1SC=CC1)SCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=S)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C/C(/C2=CC=CC=C2C1=O)=N\S(=O)(=O)C1=CC2=CC=CC=C2C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C2=CC=CC=C12)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1)SC(C(=O)O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 51.3 mg
YIELD: PERCENTYIELD 58.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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